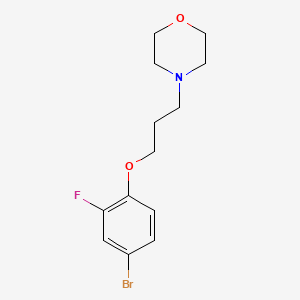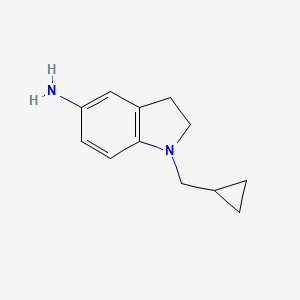![molecular formula C14H22N2O2 B1444905 N-(1-[4-(aminométhyl)phényl]éthyl)carbamate de tert-butyle CAS No. 1183185-25-2](/img/structure/B1444905.png)
N-(1-[4-(aminométhyl)phényl]éthyl)carbamate de tert-butyle
Vue d'ensemble
Description
tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate: is an organic compound with the molecular formula C14H22N2O2. It is a derivative of carbamic acid and is commonly used in organic synthesis and medicinal chemistry. This compound is known for its stability and versatility in various chemical reactions.
Applications De Recherche Scientifique
Chemistry: tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate is widely used as a protecting group for amines in organic synthesis. It helps in preventing unwanted side reactions during multi-step synthesis processes .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a model compound for investigating the mechanisms of enzyme catalysis .
Medicine: It is also explored for its role in targeted drug delivery systems .
Industry: In the industrial sector, tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of polymers and resins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-(aminomethyl)phenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction is facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces[10][10].
Comparaison Avec Des Composés Similaires
- tert-butyl N-{1-[4-(aminomethyl)phenyl]methyl}carbamate
- tert-butyl N-{1-[4-(aminomethyl)phenyl]propyl}carbamate
- tert-butyl N-{1-[4-(aminomethyl)phenyl]butyl}carbamate
Uniqueness: tert-butyl N-{1-[4-(aminomethyl)phenyl]ethyl}carbamate is unique due to its specific structural configuration, which provides optimal stability and reactivity in various chemical reactions. Its tert-butyl group offers steric protection, making it an ideal protecting group in synthetic chemistry .
Propriétés
IUPAC Name |
tert-butyl N-[1-[4-(aminomethyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,9,15H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDKWHXLDRAEJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183185-25-2 | |
| Record name | tert-butyl (1-(4-(aminomethyl)phenyl)ethyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1444830.png)



![[3-(Pyridin-4-yl)phenyl]boronic acid](/img/structure/B1444835.png)


![[2-(Butan-2-yloxy)pyridin-4-yl]methanamine](/img/structure/B1444841.png)



